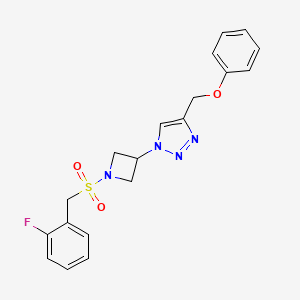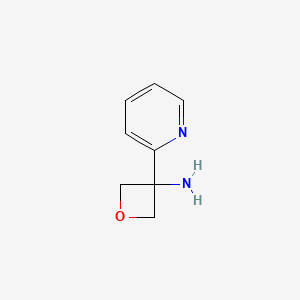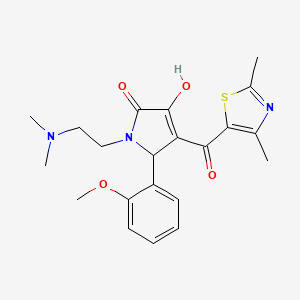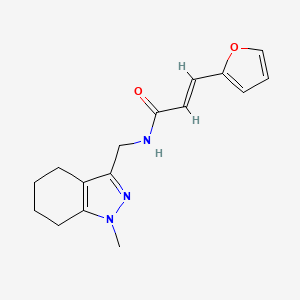![molecular formula C14H19NO2 B2860058 1-[4-({2-[(2-Methylprop-2-en-1-yl)oxy]ethyl}amino)phenyl]ethan-1-one CAS No. 1707756-35-1](/img/structure/B2860058.png)
1-[4-({2-[(2-Methylprop-2-en-1-yl)oxy]ethyl}amino)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-[4-({2-[(2-Methylprop-2-en-1-yl)oxy]ethyl}amino)phenyl]ethan-1-one” is a derivative of the compound "(2R,4R)-4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran" . The latter is a well-known compound with the molecular formula C10H18O and a molecular weight of 154.2493 . It has several stereoisomers and is also known by other names such as trans-Rose oxide .
Scientific Research Applications
Photopolymerization and Migration Studies
- Photopolymerization Applications : A study by Wu et al. (2017) discussed the use of similar compounds in photopolymerization. Specifically, they synthesized thioxanthone based acrylated one-component visible light photoinitiators. These photoinitiators demonstrated high efficiency and low migration in photopolymerization systems, indicating their potential in visible light curing systems, particularly in food packing or biomedical fields (Wu et al., 2017).
Crystal Structure Analysis
- Structural Analysis : Research by Raghuvarman et al. (2014) focused on the crystal structures of compounds similar to 1-[4-({2-[(2-Methylprop-2-en-1-yl)oxy]ethyl}amino)phenyl]ethan-1-one. They analyzed the conformation and structural differences in various derivatives, providing insights into the molecular structures (Raghuvarman et al., 2014).
Synthesis and Application in Medicine
- Medicinal Synthesis : Zhang (2005) discussed the synthesis of 4-phenyl-2-butanone, an important medium in synthesizing medicine for inflammation reduction and codeine. This study illustrates the potential of similar compounds in medicinal synthesis (Zhang, 2005).
Molecular Interactions and Stability
- Molecular Interactions : A study by Ahmed et al. (2016) synthesized compounds and analyzed their molecular interactions and stability through spectroscopic methods. Their findings contribute to understanding how similar compounds behave in various chemical environments (Ahmed et al., 2016).
Cooperative Motion in Polymers
- Polymer Applications : Meng et al. (1996) researched the cooperative motion of polar side groups in amorphous polymers, including compounds similar to 1-[4-({2-[(2-Methylprop-2-en-1-yl)oxy]ethyl}amino)phenyl]ethan-1-one. This study provides insights into the application of such compounds in polymer technology (Meng et al., 1996).
NMR and X-ray Studies
- Spectroscopic Studies : Research by González-Juárez et al. (2006) focused on the NMR and X-ray crystallographic studies of similar compounds, contributing valuable information on the molecular structure and dynamics of these compounds (González-Juárez et al., 2006).
Calcium Indicators and Buffers
- Biomedical Research : Tsien (1980) developed new high-affinity buffers and optical indicators for Ca2+ using compounds related to 1-[4-({2-[(2-Methylprop-2-en-1-yl)oxy]ethyl}amino)phenyl]ethan-1-one. This study shows the relevance of such compounds in creating sensitive biomedical research tools (Tsien, 1980).
Differentiation of Receptors
- Pharmacological Research : Lands et al. (1967) discussed the structural modification of similar compounds, which alters sympathomimetic activity. This has implications in pharmacological research, especially in understanding receptor responsiveness (Lands et al., 1967).
Organic Chemistry and Catalysis
- Catalytic Applications : Studies by Yavari et al. (2006) and Asami et al. (2015) explored the use of similar compounds in organic synthesis and catalysis. These studies contribute to the understanding of reaction mechanisms and catalytic processes involving such compounds (Yavari et al., 2006), (Asami et al., 2015).
Biochemical and Pharmacological Research
- Endosomolytic Polymers : Ferruti et al. (2000) developed poly(amido-amine)s with potential applications in biochemical and pharmacological research, demonstrating the versatility of similar compounds (Ferruti et al., 2000).
properties
IUPAC Name |
1-[4-[2-(2-methylprop-2-enoxy)ethylamino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11(2)10-17-9-8-15-14-6-4-13(5-7-14)12(3)16/h4-7,15H,1,8-10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQDGKRSYXOSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COCCNC1=CC=C(C=C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-({2-[(2-Methylprop-2-en-1-yl)oxy]ethyl}amino)phenyl]ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/no-structure.png)
![2-chloro-N-(2-{[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]formamido}ethyl)benzamide](/img/structure/B2859977.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-4-oxochromene-2-carboxamide](/img/structure/B2859978.png)
![4-(N-benzyl-N-ethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2859982.png)



![3-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2859991.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2859993.png)
![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2859994.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2859996.png)
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2859998.png)
